molecular formula C17H17ClN2O5S B3602131 N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide

N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide

Cat. No.: B3602131
M. Wt: 396.8 g/mol
InChI Key: GKJWKBSELZIKHZ-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzodioxole moiety, a chlorophenylsulfonyl group, and an ethylglycinamide backbone, making it a unique molecule with significant potential in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide typically involves multiple steps. One common method includes the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl as ligands, with cesium carbonate as the base .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis protocols with optimizations for yield and purity. This may include continuous flow reactions and the use of automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by modulating microtubule assembly. It suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is crucial for its anticancer activity, as it disrupts the cell cycle and induces programmed cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate microtubule assembly sets it apart from other similar compounds, making it a valuable molecule for anticancer research.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-ethylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-2-20(26(22,23)14-6-3-12(18)4-7-14)10-17(21)19-13-5-8-15-16(9-13)25-11-24-15/h3-9H,2,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJWKBSELZIKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide
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N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide
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N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide
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N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide
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N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide

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